molecular formula C6H5Cl3N2 B156220 2,4,6-Trichloro-5-ethylpyrimidine CAS No. 1780-38-7

2,4,6-Trichloro-5-ethylpyrimidine

Cat. No.: B156220
CAS No.: 1780-38-7
M. Wt: 211.5 g/mol
InChI Key: KMPDRUUXTSYMJD-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-ethylpyrimidine is an organic compound with the molecular formula C6H5Cl3N2. It is a chlorinated derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-5-ethylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the use of phosphorus oxychloride as a chlorinating agent. The reaction is carried out under reflux conditions with barbituric acid as the starting material . The reaction can be summarized as follows: [ \text{Barbituric acid} + \text{Phosphorus oxychloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature and the use of deacidification agents, to achieve a product purity of over 99% and yields up to 80% .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloro-5-ethylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia are commonly used under reflux conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are employed.

Major Products:

Scientific Research Applications

2,4,6-Trichloro-5-ethylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-5-ethylpyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

    2,4,6-Trichloropyrimidine: Similar in structure but lacks the ethyl group.

    2,4,5-Trichloro-6-ethylpyrimidine: Another chlorinated pyrimidine derivative with a different substitution pattern.

Uniqueness: 2,4,6-Trichloro-5-ethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

2,4,6-trichloro-5-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3N2/c1-2-3-4(7)10-6(9)11-5(3)8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPDRUUXTSYMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290289
Record name 2,4,6-trichloro-5-ethylpyrimidine
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Molecular Weight

211.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1780-38-7
Record name 2,4,6-Trichloro-5-ethylpyrimidine
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Record name 2,4,6-Trichloro-5-ethylpyrimidine
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Record name 1780-38-7
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Record name 2,4,6-trichloro-5-ethylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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